2,3-Difluorobenzenethiol
Overview
Description
“2,3-Difluorobenzenethiol” is a chemical compound with the molecular formula C6H4F2S . It is also known by other names such as “Benzenethiol, 2,3-difluoro-” and "2,3-Difluorothiophenol" . The molecular weight of this compound is approximately 146.16 Da .
Synthesis Analysis
The synthesis of “2,3-Difluorobenzenethiol” or similar compounds often involves complex chemical reactions. For instance, one study discusses the synthesis and conformational analysis of a 2′,3′-dideoxy-2′,3′-difluoro and a 2′-deoxy-2′-fluoro uridine derivative . Another study presents a continuous-flow methodology for the synthesis of m-Difluorobenzene with an 85% total yield .
Molecular Structure Analysis
The molecular structure of “2,3-Difluorobenzenethiol” consists of six carbon atoms, four hydrogen atoms, two fluorine atoms, and one sulfur atom . The exact structure can be determined using various analytical techniques.
Chemical Reactions Analysis
The chemical reactions involving “2,3-Difluorobenzenethiol” can be complex and depend on various factors. For example, one study discusses the quantum-state- and conformational dependence of chemical reactions under precisely controlled conditions in the gas phase .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3-Difluorobenzenethiol” include its molecular weight, which is approximately 146.16 Da . Other properties such as its melting point, boiling point, and density can be determined using various analytical techniques .
Scientific Research Applications
I have conducted a search for the scientific research applications of “2,3-Difluorobenzenethiol,” but unfortunately, there is limited information available on specific applications for this compound. The available data mostly covers structural information and availability from suppliers, without detailing unique applications in various fields.
However, one potential application mentioned is in medicinal chemistry and drug discovery, where the introduction of fluorine atoms can impact the conformational preferences of molecular structures such as indolines .
properties
IUPAC Name |
2,3-difluorobenzenethiol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2S/c7-4-2-1-3-5(9)6(4)8/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTSIBBNZWTHMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622958 | |
Record name | 2,3-Difluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluorobenzenethiol | |
CAS RN |
130922-39-3 | |
Record name | 2,3-Difluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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